2,5-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE
Overview
Description
2,5-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and an isoxazole ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzoyl chloride and 5-(2-methyl-2-propanyl)-3-isoxazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or chloroform. The reaction mixture is typically heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 2,5-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on specific biological pathways or as a candidate for drug development.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as in biological or medicinal research.
Comparison with Similar Compounds
2,4-Dichloro-5-methylpyrimidine: This compound shares structural similarities with 2,5-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE, particularly in the presence of chlorine atoms and a heterocyclic ring.
2,4-Dichloro-N-(4-methyl-2-nitro-phenyl)-benzamide: Another compound with a similar benzamide structure and chlorine substitution.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and the isoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,5-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-14(2,3)11-7-12(18-20-11)17-13(19)9-6-8(15)4-5-10(9)16/h4-7H,1-3H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRIYGHDBBGJPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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